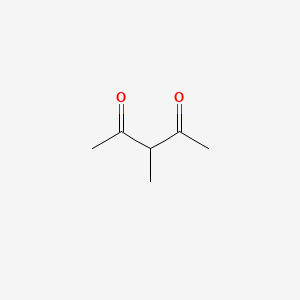

3-Methyl-2,4-pentanedione

描述

Significance of Beta-Diketones in Contemporary Organic Chemistry and Material Science

Beta-diketones, characterized by two carbonyl groups separated by a single carbon atom, are fundamental building blocks in modern chemistry. icm.edu.pl Their utility stems from a key chemical feature: keto-enol tautomerism. icm.edu.pl This equilibrium, where the molecule exists as both a ketone and an enol form, is often strongly shifted towards the enol form, which is stabilized by a six-membered ring formed through resonance. icm.edu.pl This structural feature is pivotal to their diverse applications.

In organic chemistry, beta-diketones are highly valued as versatile substrates for synthesizing a wide array of compounds. icm.edu.plijpras.com They can be used to prepare ketoimines, thioketones, and various heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines. icm.edu.plijpras.com Many of these resulting heterocyclic structures are found in pharmaceuticals, highlighting the importance of beta-diketones as intermediates in drug synthesis. ijpras.com

In the realm of material science, the ability of beta-diketones to form stable complexes with a majority of metals is of paramount importance. icm.edu.pl This chelating property, a direct result of their enol form, allows them to act as ligands in coordination chemistry. icm.edu.plresearchgate.net These metal-beta-diketonate complexes have found applications as catalysts in various reactions, including olefin oxidation and polymerization. icm.edu.pl Furthermore, they are used in the development of luminescent materials, as extractants in solvent-solvent extraction processes, and in the preparation of volatile complexes for chemical vapor deposition (CVD) techniques. researchgate.netnih.gov The incorporation of beta-diketone units into polymers can also enhance properties like UV and oxygen resistance. icm.edu.pl

Research Trajectories for Substituted Beta-Diketones, with Emphasis on 3-Methyl-2,4-pentanedione

The modification of the central methylene (B1212753) group in a beta-diketone molecule, such as in this compound, opens up new avenues for research and application. icm.edu.pl While the synthesis and study of 3-substituted β-diketonates have historically been hampered by difficulties in isolating pure products, recent advancements in synthetic and purification methods have significantly expanded their research potential. icm.edu.pl

The presence of a substituent at the 3-position, like the methyl group in this compound, significantly influences the compound's tautomeric behavior and chemical properties. This particular compound serves as an excellent model for studying tautomeric equilibria and hydrogen bonding. Nuclear magnetic resonance (NMR) spectroscopy studies have shown that the keto-enol equilibrium of this compound is temperature-dependent. The methyl group's electron-donating nature affects the stability of the enol form, a key area of investigation in physical organic chemistry. ed.gov

Research into this compound has revealed its utility in several advanced applications:

Asymmetric Synthesis: The compound is utilized in palladium-catalyzed asymmetric substitution reactions, which are crucial for producing chiral compounds essential in the pharmaceutical and agrochemical industries. thermofisher.comscbt.comfishersci.ca

Coordination Chemistry: this compound forms stable complexes with various metal ions, which can function as catalysts. The stability and reactivity of these complexes are subjects of ongoing study.

Mechanistic Studies: The compound has been employed in investigations into reaction kinetics, such as its reaction with OH radicals in the gas phase and its aerobic oxidation promoted by peroxynitrite. sigmaaldrich.comsigmaaldrich.com

The table below summarizes some of the key physical and chemical properties of this compound, which are fundamental to its research applications.

| Property | Value |

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| CAS Number | 815-57-6 |

| Boiling Point | 172-174 °C |

| Density | 0.981 g/mL at 25 °C |

| Refractive Index | n20/D 1.442 |

Data sourced from multiple references. scbt.comsigmaaldrich.comnih.gov

The continued exploration of 3-substituted beta-diketones like this compound promises to yield further insights into fundamental chemical principles and lead to the development of new materials and synthetic methodologies. rsc.org

Structure

3D Structure

属性

IUPAC Name |

3-methylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOHKPVFCOWKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231142 | |

| Record name | 3-Methyl-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-57-6 | |

| Record name | 3-Methyl-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2,4-pentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2,4-pentanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-2,4-pentanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF8ZG9V2JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Alkylation Strategies for 3-Methyl-2,4-pentanedione Synthesis

Alkylation of the active methylene (B1212753) group of 2,4-pentanedione is a fundamental approach for the synthesis of this compound. This method leverages the acidity of the α-protons located between the two carbonyl groups.

Classical Alkylation of 2,4-Pentanedione Derivatives

The classical synthesis of this compound involves the C-alkylation of 2,4-pentanedione. vulcanchem.com This reaction is typically carried out by first treating 2,4-pentanedione with a base to generate the corresponding enolate anion. This nucleophilic enolate then reacts with a methylating agent, such as methyl iodide, to introduce the methyl group at the central carbon atom. orgsyn.org

Common bases used for this purpose include potassium carbonate, sodium hydride, and sodium ethoxide. orgsyn.orgchembk.com The reaction is often conducted in a suitable organic solvent like acetone (B3395972) or ethanol (B145695). orgsyn.org For instance, a well-established procedure involves refluxing a mixture of 2,4-pentanedione, methyl iodide, and anhydrous potassium carbonate in acetone. orgsyn.org This method, while effective, can sometimes lead to the formation of a dialkylation byproduct, 3,3-dimethylpentane-2,4-dione. orgsyn.org The extent of dialkylation can be influenced by reaction conditions such as the reaction time. orgsyn.org

| Reagents | Base | Solvent | Outcome |

| 2,4-Pentanedione, Methyl iodide | Potassium Carbonate | Acetone | Synthesis of this compound |

| 2,4-Pentanedione, Methyl iodide | Sodium derivative | Alcohol | Synthesis of this compound |

Phase-Transfer Catalysis in Alkylation Processes

Phase-transfer catalysis (PTC) offers an alternative and often more efficient method for the alkylation of 2,4-pentanedione. medcraveonline.com This technique facilitates the reaction between reactants present in different phases, typically an aqueous phase containing the enolate and an organic phase containing the alkylating agent. researchgate.net Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, transport the enolate anion from the aqueous to the organic phase, where it can react with the methylating agent. medcraveonline.comresearchgate.net

The use of PTC can lead to improved yields and selectivity for C-alkylation over O-alkylation. rsc.org The choice of the phase-transfer catalyst and the reaction conditions, including the base and solvent system, can influence the outcome of the reaction. medcraveonline.comrsc.org For instance, studies have explored the alkylation of the tetrabutylammonium (B224687) enolate of acetylacetone (B45752) with butyl iodide to understand the reactive species under conditions similar to phase-transfer catalysis. researchgate.net Gas-liquid phase-transfer catalysis (GL-PTC) has also been employed for the alkylation of acetylacetone using potassium carbonate or sodium hydrogen carbonate as the base, eliminating the need for solvents. rsc.org

Formation of this compound via Catalytic Methylation

Recent advancements have explored the direct catalytic methylation of C(sp³)-H bonds. In some nickel-catalyzed reactions, 2,4-pentanedione, often used as a ligand (acetylacetonate, acac), can undergo methylation to form this compound. nih.gov This transformation suggests a potential pathway for catalyst deactivation, where the ligand itself is modified during the catalytic cycle. nih.gov However, the intentional addition of 2,4-pentanedione has been shown to increase catalyst turnover in certain methylation reactions, potentially by regenerating the active catalytic species. nih.gov For example, a control experiment under photochemical conditions with 2,4-pentanedione resulted in the formation of this compound. nih.gov

Derivatization and Further Synthetic Applications

This compound serves as a versatile building block for the synthesis of more complex molecules, including Schiff base ligands and various heterocyclic compounds.

Synthesis of Schiff Base Ligands Incorporating this compound Substructures

Schiff bases are a class of compounds typically formed by the condensation of a primary amine with an aldehyde or a ketone. While direct synthesis of Schiff bases from this compound is not the most common application, the broader family of β-diketones, including 2,4-pentanedione, is extensively used to create Schiff base ligands. orientjchem.orgchesci.com These ligands are synthesized by reacting the β-dicarbonyl compound with a primary amine. bioline.org.br The resulting Schiff bases are multidentate ligands capable of coordinating with various metal ions to form stable complexes. chesci.commdpi.com For example, Schiff bases have been prepared from the reaction of 2-amino-3-methylbutanoic acid and 2,4-pentanedione. bioline.org.br

The introduction of a methyl group at the 3-position, as in this compound, would sterically and electronically influence the properties of the resulting Schiff base and its metal complexes.

Cyclization Reactions to Form Heterocyclic Compounds

The 1,3-dicarbonyl moiety in this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. These reactions typically involve condensation with a binucleophilic reagent.

For example, this compound can react with hydrazines to form pyrazoles. The reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide leads to the formation of substituted pyrazoles. researchgate.net Similarly, reactions with other hydrazine (B178648) derivatives can yield different pyrazole (B372694) structures.

Furthermore, derivatives of this compound can be used to synthesize other heterocyclic systems. For instance, the aerobic oxidation of this compound promoted by peroxynitrite proceeds through a dioxetane intermediate. nih.gov While this is an oxidative cleavage reaction rather than a direct cyclization to a stable heterocycle, it demonstrates the reactivity of the dicarbonyl system towards forming cyclic intermediates. nih.gov The versatility of β-diketones in cyclization reactions is well-documented, leading to the formation of heterocycles like isoxazoles and pyridines through reactions with appropriate reagents. vulcanchem.com

| Reactant | Reagent | Product Type |

| 3-[(Alkylsulfanyl)methyl]pentane-2,4-diones | Isonicotinic acid hydrazide | Pyrazoles |

| This compound | Peroxynitrite | Dioxetane intermediate |

Pyrimidine (B1678525) and Piperidone Derivative Formation

The reaction of 3-ferrocenylmethylidene-2,4-pentanedione, a derivative of this compound, with amidines provides a pathway to synthesize both pyrimidine and piperidone heterocycles. nih.gov Research has shown that the interaction between 3-ferrocenylmethylidene-2,4-pentanedione and acetamidine (B91507) hydrochloride in a water-alcohol medium with potassium carbonate at elevated temperatures (80-85 °C) results in a mixture of products. nih.gov This reaction yields 4-ferrocenyl-2,6-dimethylpyrimidine and 6-ferrocenyl-4-hydroxy-4-methyl-2-piperidone, among other substances. nih.gov

The formation of these compounds occurs through the fragmentation of the initial β-diketone, leading to cyclocondensation with the amidine. nih.gov The specific tautomeric form of the amidine influences the final product, with different tautomers leading to either the pyrimidine or the piperidone derivative. nih.gov The structures of the resulting compounds have been confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as X-ray analysis for crystal structure determination. nih.gov

| Reactant A | Reactant B | Key Reagents/Conditions | Key Products | Source |

|---|---|---|---|---|

| 3-Ferrocenylmethylidene-2,4-pentanedione | Acetamidine hydrochloride | K₂CO₃, EtOH/H₂O, 80-85 °C | 4-Ferrocenyl-2,6-dimethylpyrimidine, 6-Ferrocenyl-4-hydroxy-4-methyl-2-piperidone | nih.gov |

| 3-Ferrocenylmethylidene-2,4-pentanedione | 4-Aminobenzamidine dihydrochloride (B599025) | K₂CO₃, EtOH/H₂O, 80-82 °C | 2-(4-Aminophenyl)-4-ferrocenyl-6-methylpyrimidine | nih.gov |

Imidazole-2-Thiol Synthesis from Halogenated Analogs

Halogenated analogs of this compound, such as 3-chloro-2,4-pentanedione, serve as key starting materials for the synthesis of imidazole-2-thiol derivatives. rasayanjournal.co.inniscpr.res.in The synthetic route involves a cyclization reaction of 3-chloro-2,4-pentanedione with potassium thiocyanate (B1210189) and a primary amine, such as 4-chloroaniline (B138754). rasayanjournal.co.in

The process begins with the dropwise addition of 3-chloro-2,4-pentanedione to a solution of 4-chloroaniline in ethanol at a low temperature (0-5 °C). rasayanjournal.co.in After stirring, potassium thiocyanate is added, and the mixture is refluxed. rasayanjournal.co.in This sequence of reactions leads to the formation of an acetyl-substituted imidazole-2-thiol, specifically 1-[1-(4-chlorophenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone. rasayanjournal.co.in This intermediate can then be used in subsequent Claisen-Schmidt condensations to produce a wider range of derivatives. rasayanjournal.co.inniscpr.res.in The structures of these synthesized compounds are typically confirmed through spectral data analysis. rasayanjournal.co.in

| Starting Material | Reagents | Reaction Conditions | Product | Source |

|---|---|---|---|---|

| 3-Chloro-2,4-pentanedione | 1. 4-Chloroaniline 2. Potassium thiocyanate | 1. Ethanol, 0-5 °C, then room temp. 2. Reflux | 1-[1-(4-chlorophenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone | rasayanjournal.co.in |

Substituted 3-Cyano-2-Pyridone Generation

The generation of substituted 3-cyano-2-pyridones is commonly achieved through the condensation and cyclization of a 1,3-dicarbonyl compound, such as this compound, with cyanoacetamide. znaturforsch.com This reaction can be performed using various catalytic methods, including enzymatic and base-catalyzed approaches.

Enzyme-Catalyzed Synthesis: Lipases, particularly from Candida rugosa or Candida cylindracea, have been effectively used to catalyze the formation of the pyridone ring in an aqueous medium at mild temperatures (e.g., 40°C). niscpr.res.inresearchgate.netresearchgate.net This biocatalytic approach is noted for its high selectivity, especially with asymmetrical diketones, and often results in high yields of pure products under gentle conditions. researchgate.net The reaction kinetics are influenced by several factors, including the ratio of diketone to cyanoacetamide, the enzyme-to-substrate ratio, and the structure of the alkyl substituents on the reactants. niscpr.res.inresearchgate.net Studies have shown that bulkier substituents can lower the initial reaction rate. researchgate.net

Base-Catalyzed Synthesis: A more traditional chemical method involves using a base, such as potassium hydroxide (B78521) (KOH), in a solvent like ethanol. mdpi.com The reaction mixture, containing the diketone (e.g., acetylacetone, a close analog) and a cyanoacetamide derivative, is stirred and refluxed at approximately 80°C for several hours. mdpi.com This method also provides excellent yields of the desired 3-cyano-2-pyridone derivatives. mdpi.com

| Diketone | Amide | Catalyst/Reagents | Conditions | Product Type | Source |

|---|---|---|---|---|---|

| 3-Alkyl-2,4-pentanedione | Cyanoacetamide | Lipase from Candida rugosa | Water, 40 °C | Substituted 3-Cyano-2-pyridone | researchgate.net |

| 2,4-Pentanedione (Acetylacetone) | Cyanoacetamide | Lipase from Candida cylindracea | Water, 40 °C | 4,6-Dimethyl-3-cyano-2-pyridone | niscpr.res.inresearchgate.net |

| Acetylacetone | N-alkylated-2-cyanoacetamide derivatives | KOH | Ethanol, Reflux at 80 °C, 4h | N-alkyl-3-cyano-2-pyridone derivatives | mdpi.com |

Tautomerism, Conformational Analysis, and Intramolecular Interactions

Investigations into Keto-Enol Tautomerism Equilibria

3-Methyl-2,4-pentanedione, a β-diketone, is characterized by its existence as a mixture of keto and enol tautomers. The equilibrium between these two forms is a dynamic process influenced by several factors, which have been the subject of numerous spectroscopic and computational studies.

The position of the keto-enol equilibrium is significantly affected by the nature of substituents on the dicarbonyl framework. The methyl group at the central carbon (α-position) of this compound plays a crucial role in determining the tautomeric distribution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for quantifying the ratio of keto and enol forms. researchgate.neted.gov By integrating the intensities of the methyl proton peaks corresponding to each tautomer, the equilibrium constant (K_c = [enol]/[keto]) can be determined. researchgate.neted.gov

Studies comparing this compound with its parent compound, 2,4-pentanedione (acetylacetone), and other derivatives like 3-chloro-2,4-pentanedione, provide insight into these effects. The electron-donating nature of the methyl group in this compound tends to favor the keto form. researchgate.net Conversely, electron-withdrawing groups, such as a chloro group, stabilize the enol form. researchgate.net

However, steric factors also come into play. While alkyl groups at the α-position generally decrease the percentage of the enol form, they can also stabilize the enol structure. researchgate.net For instance, as the size of the substituent group increases, the equilibrium tends to shift to favor the keto tautomer due to steric hindrance. thecatalyst.org This is particularly evident with bulky substituents like a t-butyl group. thecatalyst.org

Table 1: Equilibrium Constants for Tautomerization of Selected β-Diketones This table presents experimentally determined equilibrium constants (Kc) for the keto-enol tautomerism of this compound and related compounds, highlighting the impact of different substituents.

| Compound | Substituent at C3 | Equilibrium Constant (Kc) | Favored Form | Reference |

|---|---|---|---|---|

| 2,4-Pentanedione | H | 5.1 ± 0.7 | Enol | acs.org |

| This compound | Methyl | 0.65 ± 0.12 | Keto | acs.org |

| 3-Chloro-2,4-pentanedione | Chloro | 13 ± 2 | Enol | acs.org |

The solvent environment has a profound impact on the keto-enol equilibrium. researchgate.net The polarity of the solvent and its ability to form hydrogen bonds can disrupt the internal stability of the enol form and shift the equilibrium. researchgate.net

In non-polar solvents like cyclohexane (B81311) and carbon tetrachloride, the enol form of β-diketones is generally favored and exists predominantly as an intramolecularly hydrogen-bonded monomer. researchgate.netcaltech.educdnsciencepub.com However, in polar, hydrogen-bond accepting solvents such as dimethyl sulfoxide (B87167) (DMSO), the intramolecular hydrogen bond can be disrupted, leading to a decrease in the percentage of the enol form due to unfavorable entropy changes. researchgate.netcdnsciencepub.com Protic solvents like water and methanol (B129727) can also disrupt the intramolecular hydrogen bond of the enol, favoring the keto form. researchgate.netcdnsciencepub.com

The thermodynamics of the enolization process provide quantitative insight into the stability of the tautomers. The enthalpy of formation (ΔfH°) for the enol form of this compound in the gas phase has been determined by mass spectrometry to be -428.9 kJ/mol. nist.gov

Calorimetric and NMR spectroscopic studies on the parent compound, 2,4-pentanedione, have elucidated the enthalpy and entropy changes associated with enolization in various solvents. researchgate.net For instance, in the gas phase, the enol form is more stable by approximately 2.2 kcal/mol. researchgate.net In solution, the enthalpy of enolization becomes more exothermic in many solvents, indicating that the interaction with the enol tautomer is greater than with the keto form. researchgate.net However, in solvents like DMSO and N,N-dimethylacetamide (DMA), the disruption of the intramolecular hydrogen bond and formation of intermolecular hydrogen bonds with the solvent lead to different thermodynamic profiles. researchgate.net

Table 2: Gas Phase Enthalpy of Formation for this compound This table shows the standard enthalpy of formation for the enol tautomer of this compound in the gas phase.

| Compound | Tautomer | Standard Enthalpy of Formation (ΔfH°gas) | Method | Reference |

|---|---|---|---|---|

| This compound | Enol | -428.9 kJ/mol | Mass Spectrometry | nist.gov |

Intramolecular Hydrogen Bonding in this compound and Derivatives

The stability of the enol tautomer of this compound is significantly enhanced by the presence of a strong intramolecular hydrogen bond. This interaction forms a stable six-membered chelate ring between the hydroxyl group and the adjacent carbonyl oxygen.

Gas-Phase Structural Elucidation

The intrinsic properties of this compound, free from solvent influences, have been investigated through gas-phase studies. uni-tuebingen.de These studies, often employing techniques like mass spectrometry and quantum chemical calculations, provide fundamental data on the molecule's structure and tautomeric preferences. nist.govpsu.edu Gas-phase investigations have confirmed the predominance of the enol tautomer and have been used to determine key thermodynamic data, such as the enthalpy of formation. nist.gov

Reaction Mechanisms and Kinetics

The reactivity of 3-methyl-2,4-pentanedione is characterized by its participation in various degradation and synthetic pathways, which are governed by specific reaction kinetics.

Oxidative Degradation Mechanisms

Research has shown that this compound (MP) undergoes aerobic oxidation when promoted by peroxynitrite. sigmaaldrich.comchemicalbook.inscientificlabs.co.ukchemicalbook.comnih.govsigmaaldrich.com In a phosphate (B84403) buffer at pH 7.2, this reaction yields biacetyl and acetate (B1210297) as the primary products. nih.govchemsrc.com The underlying mechanism is proposed to involve the formation of dioxetane intermediates. nih.gov

Hydroxyl Radical Initiated Reactions in the Gas Phase

In the atmosphere, the degradation of volatile organic compounds is often initiated by reactions with hydroxyl (OH) radicals. The kinetics of the gas-phase reaction between OH radicals and this compound have been a subject of investigation to understand its atmospheric lifetime and impact. sigmaaldrich.comchemicalbook.inscientificlabs.co.uksigmaaldrich.com These studies often employ techniques such as pulsed laser photolysis-laser induced fluorescence (PLP-LIF) to measure reaction rates. sigmaaldrich.comscientificlabs.co.ukresearchgate.net this compound exists in keto-enol tautomerism, and rate coefficients have been determined for the reaction of OH radicals with both forms. researchgate.net

The rate coefficients for the reaction of hydroxyl radicals with the keto and enol tautomers of this compound have been determined experimentally. Using a pulsed laser photolysis-laser induced fluorescence (PLP-LIF) technique at 298 ± 2 K, specific bimolecular rate coefficients were measured. researchgate.net

| Reactant (Tautomer) | Rate Coefficient (k) in cm³ (molecule s)⁻¹ |

|---|---|

| This compound (keto form) | (1.16 ± 0.09) × 10⁻¹¹ |

| This compound (enol form) | (6.06 ± 0.54) × 10⁻¹¹ |

The atmospheric degradation of this compound initiated by hydroxyl radicals proceeds through two primary pathways: H-atom abstraction from the C-H bonds and OH radical addition to the C=C bond of the enol form. nih.gov For similar α,β-unsaturated carbonyl compounds, these reactions lead to the formation of smaller, more oxidized products. nih.gov

Based on mechanisms for analogous compounds, the reaction pathways are expected to produce a variety of smaller carbonyls and carbon dioxide. nih.gov For example, the oxidation of the structurally similar compound 3-methyl-2-butenal (B57294) yields products such as acetone (B3395972) and glyoxal. nih.gov In the presence of nitrogen oxides (NOx), the degradation of related ketoethers has been shown to form products like methyl formate (B1220265), methyl glyoxal, and peroxyacetyl nitrate (B79036) (PAN). copernicus.org While specific product yield studies for the gas-phase oxidation of this compound are not extensively detailed, the established mechanisms for similar volatile organic compounds suggest these degradation routes are plausible. nih.gov

Nucleophilic Reactivity and Addition Mechanisms

The presence of carbonyl groups and the ability to form a stable enolate make this compound a participant in nucleophilic reactions.

This compound is utilized as a nucleophile in palladium-catalyzed asymmetric allylic substitution reactions. sigmaaldrich.comchemicalbook.in Specifically, it has been successfully used in the asymmetric substitution of 1,3-diphenyl-2-propenyl acetate. sigmaaldrich.comchemicalbook.inchemicalbook.com This reaction is often catalyzed by complexes featuring amphiphilic resin-supported monodentate phosphine (B1218219) ligands, which allows the reaction to proceed with high yield and selectivity, making it a valuable method for the synthesis of chiral compounds.

Multicomponent Reactions with Tautomeric Amidines

Multicomponent reactions involving this compound and tautomeric amidines present a complex yet synthetically valuable pathway. For instance, the reaction of 3-ferrocenylmethylidene-2,4-pentanedione with acetamidine (B91507) hydrochloride or p-aminobenzamidine dihydrochloride (B599025) in the presence of potassium carbonate yields a mixture of products. mdpi.comnih.gov This three-component reaction proceeds at 80–82 °C in a water-alcohol medium. mdpi.comnih.gov The amidines exist in two tautomeric forms, the amidoimine and the enediamine forms, which both participate in the reaction. mdpi.comnih.gov

The reaction mechanism involves several pathways. One key process is the fragmentation of the β-diketone into a β-ferrocenylvinyl(methyl)ketone. This fragment then undergoes cyclocondensation with the tautomeric forms of the amidine. A notable aspect of this reaction is the simultaneous nucleophilic attack of two amidine molecules on one β-diketone molecule. mdpi.com This leads to the formation of various heterocyclic structures, including pyrimidine (B1678525) and piperidone derivatives, as well as polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. mdpi.comnih.gov The yields for these products typically range from 17–25%.

Table 1: Products from the Reaction of 3-Ferrocenylmethylidene-2,4-pentanedione with Tautomeric Amidines mdpi.comnih.gov

| Reactants | Conditions | Key Products | Yield |

|---|---|---|---|

| 3-Ferrocenylmethylidene-2,4-pentanedione + Acetamidine/p-Aminobenzamidine | K₂CO₃, EtOH/H₂O, 80–82 °C | Pyrimidines, Piperidones, Potassium Pyrimidoxides | 17–25% |

Catalytic Addition to Alkynes for Quaternary Carbon Center Formation

The catalytic addition of this compound to alkynes is an effective method for constructing quaternary carbon centers. orgsyn.orgorgsyn.org This is particularly significant as the formation of such sterically hindered centers is a challenge in organic synthesis. The reaction of this compound with phenylacetylene, for example, can be catalyzed by indium(III) tris(trifluoromethanesulfonate) (In(OTf)₃). orgsyn.org

Optimal conditions for this addition involve using 5 mol % of In(OTf)₃, along with 5 mol % each of triethylamine (B128534) (Et₃N) and n-butyllithium (n-BuLi), at a temperature of 100 °C for 32 hours. These conditions lead to the desired α-alkenyl carbonyl product in an 88% yield. orgsyn.org The presence of Et₃N and n-BuLi is crucial for suppressing the formation of side products. orgsyn.org The mechanism suggests a cis-addition of an indium(III) enolate intermediate to the alkyne's triple bond. orgsyn.org This reaction is highly suitable for creating quaternary carbon centers because there is no possibility of enolization in the product. orgsyn.org

Table 2: Catalytic Addition of this compound to Phenylacetylene orgsyn.org

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| In(OTf)₃ (5 mol %), Et₃N (5 mol %), n-BuLi (5 mol %) | 100 | 32 | 88 |

Catalytic Enolization Processes

The enolization of this compound is a fundamental process that has been studied extensively. acs.orgresearchgate.net This process, the interconversion between the keto and enol tautomers, can be catalyzed by various species. researchgate.net

The acidity of the ketone plays a crucial role in the mechanism of enolization. For this compound, the presence of the methyl group at the α-position influences the steric environment and the acidity of the α-proton. ncl.ac.uk The enol content of this compound is significantly lower (30%) compared to its unsubstituted counterpart, acetylacetone (B45752) (81%), due to steric hindrance and the inductive effect of the methyl group. ncl.ac.uk The enolization proceeds via proton abstraction from the ketone. acs.orgresearchgate.net

Both oxyanions and amines (primary, secondary, and tertiary) catalyze the enolization of this compound through a base-catalyzed proton-abstraction mechanism. acs.orgresearchgate.netresearchgate.net This is in contrast to other ketones like oxaloacetate, where amines follow a nucleophilic addition-elimination pathway involving a carbinolamine intermediate. researchgate.net For this compound, the rate of amine-catalyzed enolization is 10³ to 10⁴ times faster than the rate of imine or enamine formation, indicating that the labilization of the C-H bond is a very facile process. researchgate.net

Surface-Mediated Reaction Pathways

The reactions of this compound on solid surfaces are relevant to various catalytic processes and materials science applications. researchgate.netudel.edu Studies on metal oxide surfaces, such as zinc oxide (ZnO) and copper (Cu), reveal complex reaction pathways.

On a clean Cu(210) surface, 2,4-pentanedione (a close analog to the titled compound) undergoes decomposition and desorption. aip.org Notably, it can lose a methyl group at temperatures below 300 K. aip.org On ZnO powder, the thermal decomposition of β-diketones like acetylacetone leads to the formation of β-diketonate surface intermediates through initial O-H dissociation. researchgate.net At higher temperatures (above 600 K), the presence of certain substituents can lead to the formation of ketene-like structures on the surface. researchgate.net The interaction with metal oxide surfaces can involve the oxide acting as a Lewis acid (coordinating to the carbonyl oxygen) or a Lewis base (interacting with acidic protons). osti.gov

Enzyme-Catalyzed Reaction Kinetics and Mechanism Elucidation

Enzymes can catalyze reactions involving this compound with high specificity. For example, diketone-cleaving enzyme (Dke1) can cleave 2,4-pentanedione into acetate and methylglyoxal. nih.gov While specific studies on the enzymatic reactions of this compound are less common, the principles from related diketones are applicable. It is known that 1,3-diketones can act as metal chelators in vivo, potentially inhibiting metal-containing enzymes. oecd.org Furthermore, methods for the stereoselective enzymatic reduction of diketones have been developed, which could be applied to this compound. google.com

Coordination Chemistry and Metal Complexation Research

Chelation Properties and Ligand Behavior of 3-Methyl-2,4-pentanedione

This compound, a derivative of 2,4-pentanedione (acetylacetone), is a classic example of a β-diketone that exhibits keto-enol tautomerism. The presence of the methyl group on the central carbon atom (α-carbon) influences its electronic and steric properties. The enolic form is crucial for its function as a ligand, as the deprotonation of the enolic hydroxyl group yields the monoanionic methylacetylacetonate ligand.

This anion acts as a bidentate chelating agent, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring. asianpubs.orgresearchgate.netchemrj.org This chelation effect significantly enhances the stability of the resulting metal complexes. chemrj.org The kinetics of the reaction between OH radicals and the keto/enol tautomers of this compound have been investigated, highlighting the reactivity of its different forms. chemicalbook.com The enol structure of this compound is considered more stable than that of its parent compound, 2,4-pentanedione.

Synthesis and Characterization of Metal Complexes

The methylacetylacetonate ligand forms complexes with a wide range of metal ions. The synthesis generally involves the reaction of a metal salt with this compound in the presence of a base to facilitate the deprotonation of the ligand.

Scandium(III): While specific studies on Sc(III) with this compound are not extensively detailed, related scandium complexes with other bidentate acylpyrazolone ligands have been synthesized and shown to occupy octahedral coordination sites. acs.org

Iron(III): The synthesis of tris(acetylacetonato)iron(III), Fe(acac)₃, is a well-established procedure that can be adapted for its methylated analogue. miracosta.educhegg.com Typically, an iron(III) salt like iron(III) chloride hexahydrate is reacted with the β-diketone in a solution buffered with sodium acetate (B1210297). miracosta.edunih.gov The resulting complexes are generally characterized as non-electrolytes with a 1:3 metal-to-ligand ratio and exhibit a distorted octahedral geometry. nih.gov

Titanium(III): Titanium(III) complexes can be synthesized from precursors like titanium(III) chloride. For instance, the reaction of TiCl₃(THF)₃ with a lithium salt of a pincer ligand has been used to generate Ti(III) synthons for further reactions. chemrxiv.org The reduction of monomeric Ti(IV) precursors is another route to achieving Ti(III) complexes, which can result in dimeric structures. mdpi.com

Vanadium(IV): Oxovanadium(IV) complexes with 3-substituted 2,4-pentanediones are typically synthesized by reacting vanadyl acetylacetonate (B107027), [VO(acac)₂], with the desired ligand in a solvent like toluene under reflux. nih.govrsc.org These methods can yield crystalline solids of the corresponding vanadyl(IV) complexes. nih.gov

Nickel(II): Nickel(II) complexes are readily prepared by reacting a nickel(II) salt, such as nickel(II) perchlorate hexahydrate, with the diketone and a base like triethylamine (B128534) in a suitable solvent like acetonitrile. nih.gov The resulting complexes can be isolated as solids and may incorporate solvent molecules in their crystal structure. nih.gov

Copper(II): The synthesis of copper(II) complexes often involves reacting a copper(II) salt, such as CuCl₂·2H₂O, with the ligand in an alcoholic solvent. ijddr.in The reaction typically proceeds at elevated temperatures to facilitate the formation of the complex, which can then be crystallized from the solution.

Iridium(III): Iridium(III) complexes containing the methylacetylacetonate ligand can be synthesized from iridium precursors like iridium trichloride hydrate. nih.gov The reaction often involves heating the iridium salt with the diketone and a base (e.g., sodium carbonate) in a high-boiling solvent such as 2-ethoxyethanol. nih.gov The resulting complexes are typically stable in air and moisture. uaeh.edu.mx

| Metal Ion | Precursor Example | General Synthesis Conditions | Reference |

| Fe(III) | FeCl₃·6H₂O | Aqueous/methanolic solution with sodium acetate buffer. | miracosta.edu |

| V(IV) | [VO(acac)₂] | Reflux in toluene with the ligand. | nih.gov |

| Ni(II) | Ni(ClO₄)₂·6H₂O | Acetonitrile solution with triethylamine. | nih.gov |

| Cu(II) | CuCl₂·2H₂O | Reflux in ethanol (B145695). | ijddr.in |

| Ir(III) | IrCl₃·nH₂O | Reflux in 2-ethoxyethanol with Na₂CO₃. | nih.gov |

This table provides an interactive overview of typical synthesis parameters for various transition metal complexes of this compound.

The majority of complexes formed with this compound are mononuclear, where a central metal ion is coordinated by two or three separate ligand molecules. nih.govnih.gov However, dimeric species have also been structurally characterized. For example, a dimeric Ti(III) complex, [LTiCl(μ–Cl)]₂, stabilized by a mono-guanidinate ligand, has been reported. mdpi.com While oligomeric structures are known, the formation of extended one-, two-, or three-dimensional polymeric coordination networks where this compound acts as a bridging ligand is not commonly observed. Spectroscopic data, such as the vanadyl stretching frequency in the infrared spectra of certain V(IV) complexes, often indicate the absence of polymeric structures.

Structural Elucidation of Metal Complexes

The precise molecular structure and coordination environment of these metal complexes are critical for understanding their properties. Various analytical techniques are employed for their characterization, with X-ray crystallography being the most definitive.

Iridium(III) Complexes: The structures of several iridium(III) complexes with acetylacetonate and its derivatives have been confirmed by single-crystal X-ray analysis, revealing detailed information about their stereochemistry. nih.govuaeh.edu.mx

Nickel(II) Complexes: X-ray crystallography has been used to characterize Ni(II) complexes, showing, for example, distorted octahedral geometries in some cases. chemrevlett.com The analysis of [Ni(acac)₂]·0.5CH₃OH revealed a mononuclear structure with the nickel atom coordinated by four oxygen atoms from the two chelating ligands. nih.gov

Copper(II) Complexes: The crystal structure of a dimeric copper(II) complex with a related thiosemicarbazone ligand showed two bromide bridging ligands. mdpi.com In other cases, X-ray analysis has revealed slightly twisted square planar geometries for tetra-coordinated Cu(II) ions. researchgate.net

Titanium Complexes: The molecular structure of a monomeric mono(guanidinate)titanium(IV) trichloride complex was confirmed by single-crystal structure analysis, showing a distorted trigonal bipyramidal geometry. mdpi.com

The coordination number and the nature of the metal ion and other ligands determine the geometry of the complex. wikipedia.orgbccampus.calibretexts.org For complexes with this compound, several common geometries are observed. libretexts.org

Octahedral: This is one of the most common coordination geometries, particularly for metal ions with a coordination number of six. wikipedia.orglibretexts.org Tris-chelate complexes, such as [Fe(C₅H₇O₂)₃], typically adopt a distorted octahedral geometry around the central iron(III) ion. nih.govnih.gov Similarly, many Ni(II) and Ir(III) complexes also favor this arrangement. chemrevlett.com

Square-Pyramidal: Five-coordinate complexes can adopt either trigonal bipyramidal or square-pyramidal geometries. A penta-coordinated Cu(II) ion in one study was found to possess a slightly twisted tetragonal pyramid (square-pyramidal) geometry. researchgate.net

Square-Planar: This geometry is common for d⁸ metal ions like Ni(II) and is also seen in some Cu(II) complexes. chemrevlett.comlibretexts.org A tetra-coordinated Cu(II) ion in a heteroleptic complex was reported to have a slightly twisted square planar geometry. researchgate.net

| Metal Ion | Coordination Number | Typical Geometry | Reference |

| Fe(III) | 6 | Distorted Octahedral | nih.gov |

| Ir(III) | 6 | Octahedral | |

| Ni(II) | 6 | Distorted Octahedral | chemrevlett.com |

| Ni(II) | 4 | Square Planar | chemrevlett.com |

| Cu(II) | 5 | Square-Pyramidal | researchgate.net |

| Cu(II) | 4 | Square-Planar | researchgate.net |

| Ti(IV) | 5 | Distorted Trigonal Bipyramidal | mdpi.com |

This interactive table summarizes the common coordination geometries observed for metal complexes involving β-diketonate ligands.

Electronic and Magnetic Properties of Metal Complexes

The coordination of this compound to metal centers gives rise to complexes with distinct electronic and magnetic properties. These characteristics are primarily dictated by the nature of the metal ion, its oxidation state, and the resulting coordination geometry. The study of these properties provides valuable insights into the bonding and structure of the complexes.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a crucial tool for determining the number of unpaired electrons in a metal complex, thereby revealing information about its electronic configuration and spin state.

Research on oxovanadium(IV) complexes with various 3-substituted 2,4-pentanediones, including the 3-methyl derivative, has utilized magnetic susceptibility measurements to characterize the compounds. researchgate.net The effective magnetic moments (μeff) for these complexes at room temperature were found to be between 1.71 and 1.76 Bohr Magnetons (B.M.). researchgate.net This indicates that the compounds are magnetically dilute and corresponds to the presence of one unpaired electron, which is characteristic of a d¹ V(IV) center. researchgate.net

Paramagnetic compounds, which possess unpaired electrons, are attracted to a magnetic field, and the strength of this attraction is proportional to the number of unpaired electrons. libretexts.org In contrast, diamagnetic compounds, which have no unpaired electrons, are weakly repelled by a magnetic field. libretexts.orguwimona.edu.jm For instance, Zn(II) complexes are expected to be diamagnetic due to their filled d orbitals. researchgate.net

The magnetic moment can be further analyzed to understand contributions from both electron spin and orbital angular momentum. For first-row transition metals, the spin-only magnetic moment (μso) can be calculated, but the observed effective magnetic moment (μeff) can be influenced by orbital contributions, which may also show temperature dependence.

Magnetic Properties of a Representative this compound Complex

| Complex Type | Metal Ion | Effective Magnetic Moment (μeff) at Room Temp. (B.M.) | Number of Unpaired Electrons |

|---|---|---|---|

| Bis(3-methyl-2,4-pentanedionato)oxovanadium(IV) | V(IV) | 1.71 - 1.76 | 1 |

Spectroscopic Probes of Electronic Structure (e.g., Electronic Absorption Spectra)

Electronic absorption spectroscopy (UV-Vis) is a fundamental technique used to probe the electronic structure of metal complexes. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy levels, and the resulting spectrum provides information about d-d transitions (in the case of transition metals) and charge-transfer bands.

For the oxovanadium(IV) complexes of this compound, electronic spectral studies have been instrumental in determining the coordination geometry. researchgate.net The spectra suggest that the base oxovanadium(IV) β-diketone complexes adopt a square-pyramidal geometry. researchgate.net When these complexes form adducts, for example with 4-methylpyridine, the geometry shifts to a six-coordinate octahedral structure, which is also reflected in the electronic spectra. researchgate.net

The electronic spectra of transition metal complexes containing β-diketonate ligands are often characterized by several types of transitions:

d-d transitions: These occur between the d orbitals of the metal ion, which are split in energy by the ligand field. The energy and number of these bands are indicative of the coordination geometry. For example, square planar Cu(II) complexes often show two d-d absorption bands.

Intra-ligand transitions: These are typically π → π* transitions occurring within the β-diketonate ligand itself and are usually observed in the ultraviolet region.

Charge-transfer transitions: These involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice-versa (MLCT).

Geometries of Oxovanadium(IV) Complexes with this compound as Inferred from Electronic Spectra

| Complex | Inferred Geometry |

|---|---|

| [VO(3-methyl-2,4-pentanedionato)₂] | Square-pyramidal |

| [VO(3-methyl-2,4-pentanedionato)₂(4-methylpyridine)] | Octahedral |

Potentiometric Studies of Complex Formation and Stability

The stability of complexes with 3-substituted β-diketonates generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). oup.com

The analysis of complex formation equilibria can be performed using specialized computer programs that refine the pH-volume data to find the best fit for a proposed model of species in solution. e-journals.in These studies are often conducted at a constant temperature and ionic strength to ensure thermodynamic consistency. nih.gov

Advanced Spectroscopic and Analytical Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of 3-Methyl-2,4-pentanedione, offering insights into its tautomeric forms and the electronic effects of its substituent groups.

Proton NMR for Tautomerization Equilibria and Substituent Effects

Proton (¹H) NMR spectroscopy is instrumental in studying the keto-enol tautomerism in this compound. The presence of a methyl group at the central carbon (α-position) influences the position of this equilibrium. researchgate.net Studies comparing it with 2,4-pentanedione and 3-chloro-2,4-pentanedione show that the electron-donating nature of the methyl group tends to favor the keto form. researchgate.neted.gov This is in contrast to electron-withdrawing groups, like chlorine, which stabilize the enol form. researchgate.net

The tautomeric equilibrium is also influenced by temperature and the solvent used. By integrating the peak areas of the methyl protons corresponding to the keto and enol tautomers, the equilibrium constant (Keq) can be calculated. ed.govresearchgate.net For instance, in deuterated chloroform (B151607) at room temperature, this compound exhibits a specific keto-enol ratio that reflects the stabilizing effect of the methyl group. In one study, the equilibrium constant for this compound was determined to be 0.65 ± 0.12. acs.org

Carbon-13 NMR Spectroscopy for Structural Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides further confirmation of the structure of this compound and its tautomeric forms. The ¹³C NMR spectrum shows distinct signals for the carbon atoms in different chemical environments within the molecule. docbrown.info For the diketo form, characteristic signals for the carbonyl carbons and the aliphatic carbons are observed. In the enol form, the chemical shifts of the carbons involved in the C=C double bond and those bonded to the hydroxyl group are significantly different. The carbonyl resonances are particularly sensitive to the electronic environment, with shifts occurring upon monoprotonation in superacidic conditions, which helps to confirm the tautomeric preferences. Comparing the ¹³C NMR chemical shifts with those of related compounds like 2,4-pentanedione aids in the definitive assignment of the keto and enol forms.

Table 1: Representative ¹³C NMR Chemical Shifts for 3-Methylpentane (B165638) Skeletons

| Carbon Atom | Chemical Shift (ppm) in 3-methylpentane |

| End methyl groups (main chain) | 11.5 |

| CH₂ groups | 29.3 |

| Central >CH- group | 36.4 |

| -CH₃ group (branch) | 18.8 |

Note: Data is for the structurally related 3-methylpentane and illustrates the different chemical environments of the carbon atoms. docbrown.info

Multinuclear NMR for Comprehensive Characterization

For a more comprehensive understanding of the molecular structure and bonding in this compound and its derivatives, multinuclear NMR techniques can be employed. While detailed multinuclear NMR data specifically for this compound is not extensively reported in the provided context, the principles of using nuclei other than ¹H and ¹³C are well-established for similar compounds. This can include studying the interaction of the diketone with various metal ions to form complexes.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a key method for identifying the functional groups present in this compound and distinguishing between its keto and enol tautomers. The diketo form is characterized by strong C=O stretching bands typically found in the region of 1700–1750 cm⁻¹. The enol form, on the other hand, exhibits characteristic bands for the C=C double bond and the O-H group, which is often involved in strong intramolecular hydrogen bonding. This hydrogen bonding can cause the O-H stretching band to be broad and shifted to lower frequencies. The presence of the methyl substituent at the α-carbon can influence the vibrational frequencies of the neighboring carbonyl groups. researchgate.net

Raman Spectroscopy (FT-Raman, SERS)

Raman spectroscopy complements FTIR by providing information on the vibrational modes of the molecule. FT-Raman spectroscopy of β-diketones can reveal details about the molecular structure and tautomerism. researchgate.net For instance, in related nitro-substituted β-diketones, a band around 293 cm⁻¹ in the Raman spectrum has been attributed to the O···O stretching mode, indicating the presence of an intramolecular hydrogen bond in the enol form. researchgate.net While specific SERS (Surface-Enhanced Raman Spectroscopy) data for this compound is not detailed, this technique could potentially be used to enhance the Raman signals and provide more detailed information about the molecule's interaction with surfaces, which is relevant for catalytic applications. In-situ Raman spectroscopy can also be used to monitor real-time bond rearrangements during chemical reactions, such as in aldol (B89426) condensation processes involving this compound.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry is an indispensable tool for the molecular identification of this compound and for studying its fragmentation patterns. With a molecular weight of 114.14 g/mol , its mass spectrum provides a unique fingerprint for confirmation. nih.govnist.gov

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which are essential for comparison and identification. nih.govnist.gov Studies on related β-diketones indicate that fragmentation pathways often involve the loss of small neutral molecules, and these patterns are critical for distinguishing between isomers. nist.govvaia.com For instance, the cleavage of the bond between the carbonyl group and the adjacent carbon, known as alpha-cleavage, is a common fragmentation pathway in ketones. vaia.com

High-resolution mass spectrometry (HR-MS) can provide the exact mass of the molecule and its fragments, further confirming the elemental composition. rsc.org This technique is particularly useful in complex matrices where isobaric interferences might be present.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C6H10O2 | nih.govnist.gov |

| Molecular Weight | 114.14 g/mol | nih.govnist.gov |

| InChIKey | GSOHKPVFCOWKPU-UHFFFAOYSA-N | nih.govnist.gov |

| CAS Registry Number | 815-57-6 | nist.gov |

This interactive table provides fundamental data for the mass spectrometric analysis of this compound.

Chromatographic Techniques

Chromatography is fundamental in separating this compound from a mixture, assessing its purity, and profiling any impurities.

Gas chromatography, particularly with a flame ionization detector (GC/FID), is a robust method for determining the purity of this compound and for impurity profiling. nih.govcsic.es The technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column.

In purity analyses, a high-purity sample of this compound serves as a reference standard. Commercial grades of the compound can be assayed for their purity, with technical grades showing around 85% purity and higher grades exceeding 96%. sigmaaldrich.comtcichemicals.com Impurity profiling by GC/FID can detect and quantify any by-products from the synthesis or degradation products. ajrconline.orgrroij.com For instance, in studies of related ketones, impurities such as other diones or reaction precursors have been identified and quantified using this method. nih.gov

Table 2: Example of GC Parameters for Analysis of Related Ketones

| Parameter | Condition | Source |

| Instrument | HP 5980 Series II | csic.es |

| Detector | Flame Ionization Detector (FID) | csic.es |

| Column | 30 m SPB-5 capillary column | csic.es |

| Injection | Split-splitless, Split ratio ~50:1 | csic.es |

This interactive table outlines typical gas chromatography conditions that can be adapted for the analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple and rapid qualitative technique used to monitor the progress of reactions synthesizing this compound or to get a preliminary assessment of its purity. nih.gov In TLC, a sample is spotted on a plate coated with an adsorbent like silica (B1680970) gel, and a solvent system is used to separate the components based on their polarity. The position of the spot corresponding to this compound, indicated by its retention factor (Rf) value, can be compared to that of a standard. While not as quantitative as GC, TLC is a valuable tool for quick checks in a synthetic laboratory.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. nih.govsigmaaldrich.com The presence of carbonyl groups and the potential for keto-enol tautomerism influence its UV-Vis absorption spectrum. The β-diketone structure gives rise to characteristic absorption bands. For comparison, the related compound 2,4-pentanedione exhibits absorption in the UV region. spectrabase.com The exact wavelength of maximum absorbance (λmax) and the molar absorptivity are dependent on the solvent used and the equilibrium between the keto and enol forms. Theoretical studies using time-dependent density functional theory (TD-DFT) can also compute the expected UV-Vis spectrum. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, MP2, CCSD(T*))

Quantum chemical calculations are fundamental in understanding the electronic structure and behavior of 3-Methyl-2,4-pentanedione.

Prediction of Molecular Structure and Conformations

Theoretical studies have been conducted to determine the stable conformations of this compound. Like its parent compound, acetylacetone (B45752), it exists as a mixture of keto and enol tautomers. The enol form is stabilized by a strong intramolecular hydrogen bond.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used methods to optimize the geometry of the different tautomers and conformers. nih.govresearchgate.net For instance, studies on similar diketones have utilized DFT with the 6-311++G** basis set to investigate molecular structure and intramolecular hydrogen bonding. researchgate.net Gas-phase electron diffraction, combined with quantum chemical calculations, has been used to determine the structure and tautomeric properties of this compound. acs.org

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed using DFT methods like B3LYP, helps in the assignment of experimental infrared (IR) and Raman spectra. researchgate.netekb.eg By calculating the harmonic vibrational frequencies of the optimized structures, researchers can correlate theoretical vibrational modes with observed spectral bands. researchgate.netekb.eg This analysis is crucial for confirming the presence of specific functional groups and understanding the nature of intramolecular interactions, such as the hydrogen bond in the enol tautomer. For related molecules, these calculations have been performed at levels like B3LYP/6-311++G(d,p) to achieve good agreement with experimental data. ekb.eg

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are powerful tools for investigating reaction mechanisms involving this compound. For example, the kinetics of the gas-phase reaction of hydroxyl (OH) radicals with this compound have been studied. researchgate.net Such studies often involve locating transition state structures and calculating activation energies to understand the reaction pathways. gdut.edu.cntandfonline.com

High-level methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are often used for accurate energy calculations of stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. researchgate.netgdut.edu.cn For instance, the atmospheric chemistry of related diketones has been investigated using the M06-2X functional and CCSD(T) for energy refinements to establish detailed reaction mechanisms. gdut.edu.cn

Electron Density Analysis (AIM)

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is used to analyze the electron density distribution to characterize chemical bonding. researchgate.net For molecules with intramolecular hydrogen bonds like the enol form of this compound, AIM analysis can provide quantitative information about the strength and nature of these interactions. researchgate.net The analysis involves locating bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points. researchgate.net Studies on substituted 2,4-pentanediones have used AIM to investigate the topological properties of the electron density for the O-H···O intramolecular hydrogen bonds. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is employed to study intramolecular interactions, such as hyperconjugation and charge transfer. researchgate.netmdpi.com This method analyzes the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis (acceptor) NBOs. researchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of their strength. researchgate.net In the context of this compound and its derivatives, NBO analysis helps to understand the electronic effects responsible for the stability of the enol form, particularly the role of resonance-assisted hydrogen bonding. researchgate.netresearchgate.net It can also quantify the charge transfer between donor and acceptor orbitals that contributes to the formation and strength of the intramolecular hydrogen bond. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP is the potential experienced by a positive test charge at a particular point in the vicinity of a molecule. uni-muenchen.de It is typically visualized by mapping the potential values onto a constant electron density surface. uni-muenchen.de

Regions of negative potential (often colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netmalayajournal.org For this compound, the MEP map would highlight the oxygen atoms of the carbonyl groups as the most negative regions, making them likely sites for interaction with electrophiles. researchgate.netmalayajournal.org This analysis provides a visual representation of the charge distribution and its influence on chemical reactivity. malayajournal.orgsci-hub.se

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the electronic excited states of molecules. sissa.it It allows for the calculation of properties such as UV-Visible absorption spectra, which are governed by the transitions of electrons to higher energy levels upon light absorption. sissa.itaps.org For this compound, TD-DFT calculations can elucidate how its structure influences its optical properties.

The application of TD-DFT involves solving a set of time-dependent single-particle equations, which is computationally less demanding than other many-body techniques. sissa.it This makes it a suitable method for calculating the optical spectra of molecules. sissa.itcore.ac.uk The choice of the exchange-correlation functional is a critical aspect of TD-DFT calculations, as it can significantly impact the accuracy of the predicted excitation energies and optical properties. researchgate.net

Studies on related β-diketones, such as 3-nitro-2,4-pentanedione, have utilized TD-DFT to compute the theoretical UV-Visible spectrum and understand the electronic transitions. researchgate.net Similar computational approaches can be applied to this compound to predict its absorption spectrum and analyze the nature of its excited states. The keto-enol tautomerism of this compound is a key factor influencing its electronic structure and, consequently, its optical properties. TD-DFT can be used to study the excited states of both the keto and enol forms, providing a comprehensive understanding of the molecule's photochemistry.

The photodissociation dynamics of molecules like this compound can also be investigated using theoretical methods that build upon excited state calculations. sinica.edu.twrsc.org Understanding the behavior of the molecule in its excited states is crucial for predicting its stability and reactivity under photochemical conditions.

Molecular Dynamics (MD) Simulations and Force Field Development

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations rely on a force field, which is a set of equations and parameters that describe the potential energy of a system of particles. uiuc.edu The force field calculates the forces acting on each atom, and Newton's equations of motion are integrated to simulate the trajectory of the particles. researchgate.net

The development of an accurate force field is crucial for the reliability of MD simulations. rsc.org For this compound, a force field would need to accurately represent the intramolecular interactions, such as bond stretching, angle bending, and torsional potentials, as well as the non-bonded van der Waals and electrostatic interactions. uiuc.edu The parameters for these interactions are typically derived from quantum mechanical calculations and experimental data. uiuc.edu

MD simulations can provide insights into various properties of this compound, including its conformational dynamics and the behavior of its keto-enol tautomers. The simulations can model the molecule in different environments, such as in the gas phase or in various solvents, to understand how these environments affect its structure and dynamics. Recent advancements have seen the use of MD simulations to predict physicochemical properties like viscosity for organophosphorus compounds, demonstrating the broad applicability of this technique. researchgate.net

The process of performing an MD simulation involves preparing the molecular system, which includes defining the atomic coordinates and assigning force field parameters. nih.gov The simulation is then run for a specific duration, and the resulting trajectory is analyzed to extract information about the system's properties.

Statistical Rate Theory for Kinetic Modeling

Statistical rate theories are employed to model the kinetics of chemical reactions, including those involving this compound. These theories provide a framework for calculating reaction rate coefficients based on the properties of the potential energy surface of the reaction.

One notable application is in the study of the gas-phase reactions of this compound with hydroxyl (OH) radicals. The kinetics of these reactions have been investigated experimentally, and statistical rate theory can be used to interpret and supplement the experimental findings. researchgate.netsigmaaldrich.comsigmaaldrich.comchemicalbook.com For instance, rate coefficients and initial branching ratios for the reaction can be calculated using statistical rate theory based on molecular data obtained from high-level quantum chemical calculations. researchgate.net

In a study on the reactions of OH radicals with the keto and enol tautomers of 2,4-pentanedione and this compound, rate coefficients were calculated using statistical rate theory based on molecular data from the CCSD(T*)-F12a/aug-cc-pVTZ//MP2/aug-cc-pVTZ level of theory. researchgate.net The study found that adjusting the calculated threshold energies led to satisfactory agreement between the experimental and predicted results. researchgate.net

The kinetics of the reaction of this compound with other atmospheric species, such as the Criegee intermediate CH₂OO, have also been studied. nsf.gov These kinetic models are essential for understanding the atmospheric chemistry and lifetime of the compound.

Computational Prediction of Physicochemical Properties (e.g., Solubility Descriptors)

Computational methods are widely used to predict the physicochemical properties of chemical compounds, including this compound. These predictions are valuable for assessing the environmental fate and transport of the compound.

Various software tools and models are available for predicting properties such as octanol/water partition coefficient (logP), water solubility, and vapor pressure. europa.eu For example, EPISUITE is a suite of physical/chemical property and environmental fate estimation programs developed by the U.S. Environmental Protection Agency (EPA). europa.eu Such tools often use quantitative structure-property relationship (QSPR) models, which correlate the chemical structure with its physicochemical properties. researchgate.net

For this compound, computational predictions of its properties can be found in databases like PubChem. nih.gov These databases compile information from various sources, including computational predictions.

Table of Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 114.14 g/mol | PubChem nih.gov |

| XLogP3-AA | 0.4 | PubChem nih.gov |

| Boiling Point | 172-174 °C | Sigma-Aldrich sigmaaldrich.com |

| Density | 0.981 g/mL at 25 °C | Sigma-Aldrich sigmaaldrich.com |

| Refractive Index | n20/D 1.442 | Sigma-Aldrich sigmaaldrich.com |

The keto-enol tautomerism of this compound is a significant factor that can influence its physicochemical properties. Computational studies have been performed on related β-diketones to understand the effect of substituents and solvents on the tautomeric equilibrium. mdpi.comorientjchem.org For example, density functional theory (DFT) calculations have been used to study the keto-enol tautomerism of 3-phenyl-2,4-pentanedione (B1582117) in the gas phase and in different solvents. orientjchem.org These types of studies can provide insights into the solubility and partitioning behavior of this compound.

Environmental Research and Degradation Pathways

Atmospheric Fate and Degradation Mechanisms

Once released into the atmosphere, 3-methyl-2,4-pentanedione is subject to chemical transformation, primarily through reactions with photochemically generated radicals.

The principal degradation pathway for this compound in the troposphere is its gas-phase reaction with the hydroxyl (OH) radical. researchgate.net The kinetics of this reaction have been investigated using techniques such as pulsed laser photolysis-laser induced fluorescence (PLP-LIF). sigmaaldrich.comsigmaaldrich.comchemicalbook.in

A crucial aspect of the reactivity of this compound is its existence as a mixture of keto and enol tautomers. The enol form is significantly more reactive towards OH radicals than the keto form. Studies have determined rate coefficients for both tautomers, which is essential for accurately modeling the compound's atmospheric lifetime. researchgate.net The rate coefficients for the reaction of OH radicals with the enol tautomer are comparable to those for reactions with alkenes. researchgate.net

The atmospheric lifetime (τ) of this compound is determined by the rate constant (kOH) of its reaction with OH radicals and the average concentration of OH radicals in the atmosphere, [OH]. The lifetime can be estimated using the formula:

τ = 1 / (kOH * [OH])

Using the measured rate coefficients, the tropospheric lifetime of the compound can be calculated, providing a measure of its persistence in the atmosphere. researchgate.net For instance, the lifetime with respect to OH radical degradation for related ketones can be on the order of hours to days. researchgate.net

Table 1: Reaction Rate Coefficients for this compound with OH Radicals Specific values for rate coefficients were not available in the provided search results, but the existence of distinct coefficients for each tautomer is noted.

| Tautomer | Rate Coefficient (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Keto Form | Data not available in search results | researchgate.net |

The oxidation of this compound in the atmosphere leads to the formation of various smaller, oxygenated products. Research on analogous compounds suggests that the reaction with OH radicals proceeds mainly via addition to the double bond in the enol form, leading to the formation of carbonyl compounds. researchgate.net

Identified gas-phase products from the oxidation of similar ketones include:

Methyl formate (B1220265) researchgate.net

Methylglyoxal researchgate.net

2,3-pentanedione (B165514) researchgate.net

Peroxyacetyl nitrate (B79036) (PAN) and peroxypropionyl nitrate (PPN), which are long-lived nitrogen-containing compounds. researchgate.net

Furthermore, studies on the peroxynitrite-promoted aerobic oxidation of this compound have shown the formation of acetone (B3395972) and acetate (B1210297) as products through defined mechanistic pathways.

The atmospheric degradation of this compound has significant implications for air quality. The oxidation of volatile organic compounds (VOCs) like this ketone in the presence of nitrogen oxides (NOx) is a key driver of tropospheric ozone formation, a major component of photochemical smog. copernicus.org The ozone formation potential for related compounds has been estimated based on their reactivity and reaction mechanisms. researchgate.net

Furthermore, the oxidation products of this compound, particularly carbonyls like methylglyoxal, are known precursors for the formation of Secondary Organic Aerosols (SOA). researchgate.netnih.gov SOA is a significant fraction of atmospheric particulate matter and is formed when gas-phase oxidation products partition into the particle phase. tandfonline.com Carbonyl compounds can undergo reactive uptake onto existing aerosol particles, especially acidic ones, where they can participate in particle-phase reactions such as hydration, hemiacetal/acetal formation, and aldol (B89426) condensation, leading to the formation of larger, less volatile molecules that contribute to aerosol growth. oecd.org